Cyanthoate

Description

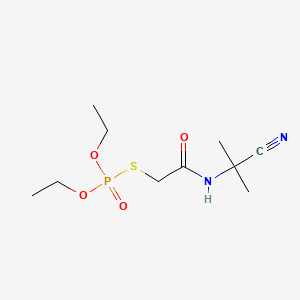

Structure

3D Structure

Properties

IUPAC Name |

N-(2-cyanopropan-2-yl)-2-diethoxyphosphorylsulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N2O4PS/c1-5-15-17(14,16-6-2)18-7-9(13)12-10(3,4)8-11/h5-7H2,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDJIKFUVRYBJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCC(=O)NC(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N2O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041807 | |

| Record name | Cyanthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3734-95-0 | |

| Record name | Cyanthoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3734-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanthoate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003734950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANTHOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51HX85XB38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Biochemical Mechanisms of Action

Acetylcholinesterase (AChE) Inhibition Kinetics and Dynamics

The interaction between an organophosphate inhibitor and AChE is a complex process that can be characterized by specific kinetic parameters. Organophosphates are generally considered irreversible inhibitors because they form a stable, covalent bond with the enzyme. youtube.com

The inhibition process typically follows a two-step mechanism:

Reversible Binding: Initially, the inhibitor (I) reversibly binds to the active site of the enzyme (E) to form a non-covalent enzyme-inhibitor complex (EI).

Irreversible Covalent Modification: This is followed by the phosphorylation of a serine hydroxyl group within the active site, forming a highly stable, phosphorylated enzyme (EP) and releasing a leaving group.

This can be represented by the following scheme: E + I ⇌ EI → EP

Kinetic studies of AChE inhibition by various compounds, such as the experimental Alzheimer's therapeutic agent tolserine, utilize methods like Lineweaver-Burk and Dixon plots to determine the nature of the inhibition (e.g., competitive, non-competitive, or mixed-type) and key kinetic constants. nih.govnih.gov For instance, the inhibitor dissociation constant (Kᵢ) quantifies the affinity of the inhibitor for the enzyme. nih.gov While specific values for Cyanthoate are not available, studies on other organophosphates have determined these kinetic parameters to characterize their potency. For example, kinetic analysis of various inhibitors reveals that the inhibition can be of a mixed type, affecting both the free enzyme and the enzyme-substrate complex. nih.govugm.ac.id

Below is a representative table of kinetic parameters for AChE inhibition by different types of inhibitors, illustrating the data that would be determined in such studies.

| Inhibitor Class | Example Compound | Inhibition Type | Kᵢ (Inhibitor Constant) | IC₅₀ (Half-maximal inhibitory concentration) |

| Organophosphate | Paraoxon | Irreversible (pseudo-mixed) | Varies | Nanomolar range |

| Carbamate | Carbofuran | Reversible (mixed-type) | 1.9 ppm | Micromolar range ugm.ac.id |

| Alzheimer's Drug | Donepezil | Reversible (mixed-type) | Nanomolar range | Nanomolar range nih.gov |

| Alzheimer's Drug | Tolserine | Partial Non-competitive | 4.69 nM nih.gov | 8.13 nM nih.gov |

This table contains representative data for illustrative purposes and does not represent this compound itself.

Investigation of Molecular Targets and Binding Interactions

Computational methods such as molecular docking and molecular dynamics simulations are powerful tools for investigating how a small molecule like an organophosphate interacts with its protein target at an atomic level. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as AChE. nih.govnih.gov This method helps to identify the key amino acid residues in the active site that interact with the inhibitor. The active site of AChE is located at the bottom of a deep and narrow gorge, which contains a catalytic active site (CAS) and a peripheral anionic site (PAS) near the entrance. nih.gov

Docking studies with various inhibitors reveal that binding is often stabilized by a network of interactions, including:

Hydrogen bonds: Interactions between the inhibitor and amino acid residues like serine, histidine, and tyrosine.

Hydrophobic interactions: With aromatic residues such as tryptophan and phenylalanine that line the gorge.

π-π stacking: Between aromatic rings of the inhibitor and the enzyme. nih.gov

For an organophosphate like this compound, docking would predict how its phosphate (B84403) group orients toward the catalytic serine residue (Ser203 in human AChE) for phosphorylation, and how other parts of the molecule, such as the cyano group, interact with other residues within the active site gorge.

The table below summarizes typical binding interactions identified through docking studies of various ligands with AChE.

| Ligand | Interacting Residues in AChE | Type of Interaction |

| Donepezil | Trp84, Trp279, Phe330, Tyr334 | π-π stacking, Hydrophobic |

| Huperzine A | Ser200, Gly118, Trp84 | Hydrogen bond, π-π stacking |

| Galantamine | Trp84, Phe330, His440 | Hydrogen bond, π-π stacking |

This table is based on known interactions for established AChE inhibitors and is for illustrative purposes.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time. nih.gov These simulations can reveal how the binding of an inhibitor affects the protein's flexibility and conformational stability. MD simulations of AChE have shown that the enzyme exhibits "breathing" motions that can transiently open alternative channels or "back doors" to the buried active site, which may be relevant for ligand entry and exit. nih.govnih.gov

An MD simulation of an organophosphate bound to AChE would assess the stability of the covalent bond formed with the serine residue and analyze the root-mean-square deviation (RMSD) of the protein backbone to see if the binding induces significant structural changes. Such studies help to understand the long-term stability of the inhibited complex. pnnl.gov

New Modalities in Small Molecule Mechanism of Action Research

While the primary mechanism of organophosphates is direct enzyme inhibition, modern research explores other potential actions of small molecules.

The inhibition of protein-protein interactions (PPIs) is an emerging strategy in drug design, particularly in fields like cancer therapy. nih.govnih.gov Some studies have shown that certain AChE inhibitors might interfere with AChE-mediated protein interactions, such as the aggregation of amyloid-beta peptides in Alzheimer's disease. journalejmp.com However, the primary toxicological mechanism of organophosphate insecticides like this compound is not generally considered to be the disruption of PPIs, but rather the direct inhibition of enzymatic activity.

While AChE is the primary target, some organophosphates may inhibit other enzymes, particularly other serine hydrolases or esterases. For example, some studies have investigated the inhibition of lysosomal enzymes by compounds like cyanate (B1221674) (a different chemical from this compound), which can interfere with enzyme processing and transport. nih.govnih.gov The specificity of this compound for other enzymes has not been documented, but off-target effects are a possibility for any bioactive small molecule. The primary mechanism of toxicity, however, remains firmly attributed to the potent inhibition of AChE.

Morphological Profiling for Bioactivity Annotation and Mode of Action Prediction

Data and detailed research findings on the use of morphological profiling for the bioactivity annotation and mode of action prediction of this compound or Cyanophos are not available.

Environmental Dynamics, Transformation, and Metabolism

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily through reactions with water (hydrolysis), light (photolysis), and other chemical processes like redox reactions.

Hydrolysis is a primary chemical degradation pathway for many organophosphate pesticides in the environment. researchgate.net The rate and mechanism of hydrolysis are significantly influenced by factors such as pH and temperature. For organothiophosphate compounds, hydrolysis typically involves the cleavage of phosphoester bonds (P-O or P-S). researchgate.netacs.org

While specific hydrolysis data for Cyanthoate is not extensively documented, studies on analogous organophosphate compounds, such as dimethoate (B1670662) and chlorpyrifos (B1668852), provide insight into the likely mechanism. researchgate.netresearchgate.net Alkaline-catalyzed hydrolysis is generally much faster than hydrolysis under neutral or acidic conditions. researchgate.net The reaction proceeds via nucleophilic attack by a hydroxide (B78521) ion on the phosphorus atom, leading to the displacement of a leaving group. acs.org For phosphorothioates and phosphorodithioates, this can result in the cleavage of either the P–S or P–O bond. acs.org

Research on the organophosphate dimethoate, which also contains a P-S bond, demonstrates the profound effect of pH on its stability in aqueous solutions.

Table 1: Effect of pH on the Hydrolysis Half-Life of Dimethoate and Omethoate (B27486) at 25°C

| pH | Dimethoate Half-Life (days) | Omethoate Half-Life (days) |

| 3 | 124 | 104 |

| 9 | 5.7 | 0.89 |

| This table was created using data from a study on dimethoate and omethoate decomposition. researchgate.net |

This data illustrates that alkaline conditions drastically accelerate the degradation of these compounds, a principle that is broadly applicable to organophosphate pesticides. researchgate.net

Photolysis, or photodegradation, is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from sunlight. mdpi.com This process is a critical factor in the environmental fate of many pesticides, especially for compounds applied to foliage or present on the soil surface. mdpi.com Photodegradation can occur through two primary mechanisms:

Direct Photolysis: The pesticide molecule itself absorbs light energy, leading to an excited state and subsequent bond cleavage or rearrangement.

Indirect Photolysis: Other substances in the environment, known as photosensitizers (e.g., humic acids in water or soil), absorb light energy and transfer it to the pesticide molecule, initiating its degradation. mdpi.com

The efficiency of photolysis is often enhanced by the presence of photocatalysts, such as the naturally occurring mineral titanium dioxide (TiO2). nih.govmdpi.com Studies on various organophosphate pesticides have shown that TiO2-mediated photocatalysis can effectively degrade these compounds into simpler, inorganic products like phosphate (B84403), sulfate (B86663), and carbon dioxide. scilit.comtandfonline.com The process involves the generation of highly reactive hydroxyl radicals which attack the pesticide molecule. mdpi.com Photolytic degradation of organophosphates can lead to a variety of transformation products through reactions like oxidation of the P=S bond to P=O, hydroxylation of aromatic rings, and cleavage of the phosphate ester linkage. tandfonline.com

Table 2: Common Processes and Products in Organophosphate Photolysis

| Process | Description | Common Products |

| Oxidative Desulfuration | The sulfur atom in a thion (P=S) group is replaced by an oxygen atom. | Oxon analogs (P=O) |

| Ester Bond Cleavage | The bond connecting the phosphorus atom to the organic side chain is broken. | Phosphoric acid derivatives, corresponding alcohols or phenols |

| Hydroxylation | A hydroxyl (-OH) group is added to an aromatic ring, if present. | Hydroxylated parent compound |

| Mineralization | Complete breakdown of the organic structure into inorganic compounds. | Phosphate (PO₄³⁻), Sulfate (SO₄²⁻), Carbon Dioxide (CO₂), Water (H₂O) |

| This table summarizes general findings from studies on organophosphate pesticide degradation. scilit.comtandfonline.com |

Redox Reactions

Oxidation-reduction (redox) reactions involve the transfer of electrons between chemical species and play a role in the transformation of organothiophosphate pesticides. mdpi.com A key redox reaction for this class of compounds is oxidative desulfuration, where the thion (P=S) group is oxidized to its corresponding oxon (P=O) form. neptjournal.com This transformation is often considered a bioactivation step, as the oxon analogs are typically more potent inhibitors of the enzyme acetylcholinesterase. neptjournal.comresearchgate.net This oxidation can be mediated by microbial enzymes like cytochrome P450 monooxygenases or through abiotic chemical processes. neptjournal.comresearchgate.net

Biotic Degradation and Microbial Metabolism

Biotic degradation, driven by living organisms, is a crucial pathway for the dissipation of pesticides in the environment. Soil microorganisms, including bacteria and fungi, are particularly important in breaking down complex organic molecules like this compound. mdpi.com

Under aerobic (oxygen-present) conditions, microorganisms utilize a variety of enzymes to metabolize organophosphate pesticides. mdpi.com The primary mechanism for the detoxification of these compounds is enzymatic hydrolysis. researchgate.net Specific microbial enzymes, known as phosphotriesterases (PTEs) or organophosphate hydrolases, are highly efficient at cleaving the phosphoester bonds of these insecticides. mdpi.comnih.gov This hydrolysis breaks the pesticide down into less toxic, more water-soluble fragments, such as phosphoric acid derivatives and the corresponding alcohol or heterocyclic group, which can then be used by microbes as carbon or phosphorus sources. researchgate.net

In addition to hydrolysis, oxidative pathways also contribute to microbial metabolism. mdpi.com Enzymes like oxidoreductases can initiate the breakdown process, which may include the same P=S to P=O conversion seen in abiotic redox reactions, followed by further degradation. mdpi.comresearchgate.net The combined action of hydrolytic and oxidative enzymes in diverse microbial communities leads to the eventual mineralization of the pesticide into carbon dioxide and inorganic nutrients. mdpi.com

Under anaerobic (oxygen-absent) conditions, different microbial communities and metabolic pathways become dominant. researchgate.net Should the degradation of this compound lead to the formation of cyano-compounds like thiocyanate (B1210189) (SCN⁻), these are subject to further anaerobic microbial metabolism. Thiocyanate is a known constituent in some industrial wastewaters and its biological degradation has been studied extensively. scilit.com

Microbes can utilize thiocyanate as a source of carbon, nitrogen, sulfur, or energy. researchgate.net Two primary, distinct pathways for microbial thiocyanate degradation have been identified:

The Carbonyl Sulfide (B99878) (COS) Pathway: In this pathway, the enzyme thiocyanate hydrolase catalyzes the hydrolysis of thiocyanate, breaking the nitrogen-carbon bond to produce carbonyl sulfide (COS) and ammonia (B1221849) (NH₃). The COS is then further hydrolyzed to carbon dioxide (CO₂) and hydrogen sulfide (H₂S), which can be oxidized to sulfate (SO₄²⁻). This pathway has been identified in bacteria such as Thiobacillus thioparus. scilit.comnih.gov

The Cyanate (B1221674) (CNO⁻) Pathway: This pathway involves the cleavage of the sulfur-carbon bond, a reaction catalyzed by the enzyme thiocyanate dehydrogenase. This initial step produces cyanate (CNO⁻) and sulfide (S²⁻). The cyanate is subsequently hydrolyzed by the enzyme cyanase into ammonia and carbon dioxide. annualreviews.org This pathway is utilized by various heterotrophic bacteria. scilit.com

Table 3: Comparison of Anaerobic Thiocyanate Degradation Pathways

| Feature | Carbonyl Sulfide (COS) Pathway | Cyanate (CNO⁻) Pathway |

| Key Initial Enzyme | Thiocyanate hydrolase | Thiocyanate dehydrogenase |

| Bond Cleaved | Nitrogen-Carbon (C≡N) bond | Sulfur-Carbon (S-C) bond |

| Initial Products | Carbonyl sulfide (COS) and Ammonia (NH₃) | Cyanate (CNO⁻) and Sulfide (HS⁻) |

| Key Intermediates | Carbonyl sulfide | Cyanate |

| Example Microorganisms | Thiobacillus thioparus | Pseudomonas putida, Pseudomonas stutzeri |

| This table was created using data from multiple studies on microbial thiocyanate metabolism. scilit.comannualreviews.orgnih.gov |

The prevalence of one pathway over the other depends on the specific microbial consortium present and the environmental conditions. annualreviews.orgnih.gov

Enzymatic Degradation Mechanisms in Microorganisms

The breakdown of organophosphate pesticides in the environment is often mediated by microbial enzymes. lyellcollection.orgcabidigitallibrary.orgoup.com Soil microorganisms, including bacteria and fungi, have been shown to degrade various organophosphates through enzymatic hydrolysis. oup.comnih.gov This process typically involves the cleavage of the phosphate ester bonds, leading to the detoxification of the parent compound. nih.govnih.gov

Key enzymes involved in the degradation of organophosphates include phosphotriesterases (PTEs), also known as organophosphate hydrolases (OPH). frontiersin.org These enzymes have been identified in a range of soil bacteria and are capable of hydrolyzing a variety of organophosphate insecticides. nih.govfrontiersin.org The primary mechanism is the hydrolysis of the P-O, P-F, P-S, or P-CN bonds. frontiersin.orgjst.go.jp For organothiophosphates like this compound, which contains a sulfur atom, enzymatic action can also involve oxidative desulfuration, where the P=S bond is converted to a P=O bond, often resulting in a more toxic oxon analog before further degradation occurs.

Metabolite Identification and Transformation Product Analysis

The degradation of a parent pesticide compound results in the formation of various metabolites or transformation products. For organophosphate pesticides, hydrolysis is a major degradation pathway, leading to the formation of dialkyl phosphates and a corresponding organic moiety. lyellcollection.orgresearchgate.net In the case of this compound (S-{2-[(2-cyanopropan-2-yl)amino]-2-oxoethyl} O,O-diethyl phosphorothioate), hydrolysis would likely cleave the phosphorothioate (B77711) ester bond.

This would be expected to yield diethyl thiophosphoric acid and N-(1-cyano-1-methylethyl)-2-hydroxyacetamide. Further degradation of these primary metabolites could occur. The cyano group (-C≡N) within the molecule could also be subject to enzymatic transformation, potentially through the action of nitrilases or cyanide hydratases found in some microorganisms, which convert nitriles to carboxylic acids or amides, respectively. phfscience.nznih.gov

However, specific analytical studies using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites of this compound in environmental samples are not documented in the available scientific literature. Such studies are crucial for a complete understanding of its environmental fate and the potential toxicity of its breakdown products. For instance, studies on the degradation of other cyanotoxins have shown the formation of various transformation products under different environmental conditions, highlighting the importance of specific analytical investigations. researchgate.net

Environmental Mobility Studies (e.g., Leaching, Adsorption, Desorption)

The mobility of a pesticide in the environment, particularly in soil, is largely governed by its adsorption and desorption characteristics and its water solubility. ucanr.edu The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the potential for a pesticide to move with water. chemsafetypro.comecetoc.org A high Koc value indicates strong adsorption to soil particles and low mobility, while a low Koc value suggests weaker adsorption and a higher potential for leaching into groundwater. chemsafetypro.comchemsafetypro.com

The potential for a pesticide to leach into groundwater is often assessed using the Groundwater Ubiquity Score (GUS), which is calculated based on the pesticide's half-life in soil and its Koc value. orst.edufairway-is.eu Without these specific parameters for this compound, its leaching potential cannot be accurately determined. Leaching studies, typically conducted using soil columns, are essential to experimentally determine the movement of a pesticide and its metabolites through the soil profile. europa.eu Such studies for this compound are absent from the reviewed literature.

Table 1: Factors Influencing Pesticide Mobility in Soil

| Factor | Influence on Mobility |

|---|---|

| Soil Texture | Higher clay content generally increases adsorption and reduces mobility. |

| Soil Organic Matter | Higher organic matter content increases adsorption and reduces mobility. ucanr.edu |

| pH | Can affect the charge of the pesticide molecule and soil surfaces, influencing adsorption. |

| Water Solubility | Higher water solubility can lead to increased mobility. ucanr.edu |

| Adsorption Coefficient (Koc) | Higher Koc indicates stronger binding to soil and lower mobility. chemsafetypro.comchemsafetypro.com |

Comparative Environmental Persistence of Parent Compound and Metabolites

The environmental persistence of a pesticide is often described by its half-life (DT50), which is the time it takes for 50% of the initial amount to degrade. ucanr.edu The persistence of organophosphate pesticides can be influenced by factors such as microbial activity, pH, temperature, and sunlight. lyellcollection.orgresearchgate.net Biodegradation is often a significant route of dissipation, and its rate can be much faster than abiotic processes like chemical hydrolysis or photolysis. lyellcollection.orggeoscienceworld.org

The persistence of this compound and its metabolites is a critical aspect of its environmental risk assessment. In many cases, the metabolites of a pesticide can be more or less persistent, and more or less toxic, than the parent compound. For example, studies on the insecticide chlorpyrifos have shown that its major metabolite, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), can be more persistent and mobile than the parent compound under certain conditions. Research on other pesticides like cyanazine (B135985) has also demonstrated that its degradation products can be more prevalent in groundwater than the parent compound itself. researchgate.net

Unfortunately, there is a lack of published studies that compare the environmental half-lives of this compound and its potential metabolites. Such comparative persistence studies are essential for a thorough understanding of the long-term environmental impact of this compound use. Without this data, it is difficult to assess whether the degradation of this compound leads to a true detoxification in the environment or the formation of other persistent and potentially harmful substances.

Table 2: General Persistence Categories of Pesticides in Soil

| Persistence Category | Half-life (t½) in Days |

|---|---|

| Non-persistent | < 30 |

| Moderately persistent | 30 - 100 |

| Persistent | > 100 |

This is a general classification and the actual persistence of a specific pesticide can vary significantly with environmental conditions.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of pesticides like Cyanthoate. It allows for the separation of the target analyte from complex sample matrices, which is a critical step before quantification. The choice of chromatographic technique depends on the physicochemical properties of this compound, such as its volatility, polarity, and thermal stability.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), is widely used for the analysis of organophosphorus pesticides due to its applicability to a broad range of polar, non-volatile, and thermally labile compounds. chromatographyonline.comresearchgate.net UPLC, a refinement of HPLC, utilizes columns with smaller particle sizes (<2 µm), which allows for higher resolution, increased sensitivity, and significantly faster analysis times. nih.gov

For compounds similar to this compound, reversed-phase chromatography is the most common approach, typically using a C18 stationary phase. researchgate.net The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, frequently with additives such as formic acid to improve peak shape and ionization efficiency in mass spectrometry. researchgate.netuts.edu.au Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative for analyzing more polar transformation products that are not well-retained on reversed-phase columns. uts.edu.auresearchgate.net Detection is commonly achieved using a photodiode array (PDA) detector or, for higher sensitivity and specificity, a mass spectrometer. researchgate.net

Table 1: Examples of Liquid Chromatography Methods for Organophosphorus Pesticide Analysis

| Technique | Column | Mobile Phase | Analyte Class | Detection | Reference |

|---|---|---|---|---|---|

| HPLC | Not Specified | Not Specified | Organophosphorus Pesticides (OPPs) | UV | chromatographyonline.com |

| UPLC/UHPLC | C18 | Acetonitrile/Water with Formic Acid | Cyanotoxins | HRMS | nih.gov |

| HPLC | Reversed-phase | Acetonitrile/Water with Trifluoroacetic Acid (TFA) | Cyanotoxins | PDA | researchgate.net |

| HILIC | Amide-80 | Acetonitrile/Water with Ammonium (B1175870) Formate & Formic Acid | Cyanotoxins (polar) | MS | researchgate.net |

Ion-exchange chromatography (IEC) separates molecules based on their net charge. libretexts.org This technique is particularly useful for analyzing ionic compounds, including inorganic anions and cations, as well as organic ions. libretexts.org In the context of this compound, IEC would be most applicable to the analysis of its charged hydrolysis products or metabolites. acs.orgacs.org Organophosphorus pesticides can degrade in the environment to form various ionic species. acs.orgacs.org

IEC utilizes a stationary phase with covalently attached ionic functional groups (e.g., sulfonate groups for cation exchange, quaternary amines for anion exchange). libretexts.org The separation is achieved by the differential affinity of analyte ions for these exchange sites, with elution controlled by adjusting the ionic strength or pH of the mobile phase. libretexts.org The coupling of ion chromatography with detectors like suppressed conductivity or mass spectrometry allows for the sensitive quantification of these ionic analytes in complex samples like urine or water. nih.gov While less common for the parent this compound molecule, IEC is a powerful tool for studying its degradation pathways.

Gas chromatography is a fundamental technique for the analysis of volatile and semi-volatile compounds, a category that includes many organophosphorus pesticides. libretexts.org The sample is vaporized and transported through a capillary column by an inert carrier gas (e.g., helium or nitrogen). libretexts.org The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column walls. libretexts.org

For pesticide analysis, GC is often equipped with specific detectors that offer high sensitivity towards phosphorus- or sulfur-containing compounds, such as the Flame Photometric Detector (FPD) or the Nitrogen-Phosphorus Detector (NPD). However, the most definitive identification is achieved by coupling GC with a Mass Spectrometer (GC-MS). nih.govrsc.org This combination provides both the retention time from the GC and the mass spectrum of the analyte, offering a high degree of confidence in identification. brjac.com.br The analysis of this compound by GC would involve optimizing parameters such as the injector temperature, column temperature program, and gas flow rate to achieve good separation and peak shape.

Table 2: Typical Gas Chromatography Parameters for Pesticide Analysis

| Parameter | Typical Setting/Type | Purpose | Reference |

|---|---|---|---|

| Injection | Split/Splitless | Introduces a small, precise amount of sample onto the column. | libretexts.org |

| Column | Capillary Column (e.g., DB-5ms, HP-1) | Separates components of the mixture based on volatility and polarity. | paint.org |

| Carrier Gas | Helium or Nitrogen | Transports the vaporized sample through the column. | libretexts.org |

| Oven Program | Temperature ramp (e.g., 60°C to 300°C) | Elutes compounds with a wide range of boiling points. | paint.org |

| Detector | Mass Spectrometer (MS), FPD, NPD | Detects and quantifies the separated compounds. | libretexts.orgbrjac.com.br |

Mass Spectrometry (MS) Applications in Structural Elucidation and Detection

Mass spectrometry is an indispensable tool in chemical analysis, providing information about the mass-to-charge ratio of ionized molecules. It is used for both the unequivocal identification of compounds and the elucidation of their chemical structures. When coupled with chromatographic techniques, it becomes one of the most powerful methods for pesticide residue analysis.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for trace-level quantification of a wide array of pesticides, including organophosphates like this compound. nih.govnih.gov This technique offers exceptional sensitivity and selectivity, allowing for detection at parts-per-billion (µg/L) or even parts-per-trillion (ng/L) levels. nih.govnih.gov In LC-MS/MS, the LC system separates the compounds, which are then ionized (e.g., by electrospray ionization - ESI) and introduced into the mass spectrometer. The first mass analyzer (Q1) selects the specific ion corresponding to the parent molecule (precursor ion), which is then fragmented in a collision cell (q2). The second mass analyzer (Q3) separates the resulting fragment ions (product ions), creating a unique fragmentation pattern that serves as a highly specific fingerprint for the compound. nih.gov

This high specificity makes LC-MS/MS robust for analyzing complex matrices like food, water, and biological tissues. scilit.com Furthermore, LC-MS/MS is a key technology in metabolomics, the comprehensive study of metabolites in a biological system. nih.govresearchgate.net Non-targeted metabolomics approaches using high-resolution mass spectrometry (HRMS) can be employed to identify previously unknown degradation products and metabolites of this compound, providing crucial insights into its environmental fate and toxicological pathways. nih.govmdpi.com

Table 3: Performance of LC-MS/MS Methods for Trace Contaminant Analysis

| Analyte Class | Technique | Matrix | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Organophosphorus Pesticides | On-line SPE-LC-MS | River Water | 0.01 - 0.1 µg/L | nih.gov |

| Cyanotoxins | SPE-UHPLC-HRMS | Water Reservoirs | 4 - 150 pg/L | nih.gov |

| Cyanotoxins | LC-MS/MS | Cyanobacterial Biofilms | 0.14 - 2.8 ng/g | scilit.com |

| Multiclass Cyanotoxins | LC-MS/MS | Cyanobacterial Biomass | Not specified | nih.gov |

Sample Preparation Methodologies for Complex Matrices

The analysis of this compound, particularly at trace levels, in complex matrices such as soil, water, and food products, presents a significant analytical challenge. The presence of interfering compounds can obscure the analyte signal and lead to inaccurate quantification. Therefore, effective sample preparation is a critical step to extract, clean up, and concentrate the analyte prior to instrumental analysis.

While specific validated methods for the extraction of this compound from all potential matrices are not extensively documented in publicly available literature, general methodologies developed for organophosphate pesticides are highly applicable. One of the most prominent and widely adopted techniques for the analysis of pesticide residues in complex matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. sigmaaldrich.comphenomenex.comphenomenex.comcem.comyoutube.com

The QuEChERS procedure typically involves two main steps:

Extraction: The sample is first homogenized and then extracted with an organic solvent, most commonly acetonitrile. sigmaaldrich.comphenomenex.com This is followed by the addition of salts, such as magnesium sulfate (B86663) and sodium chloride, to induce phase separation between the aqueous and organic layers, thereby partitioning the pesticides into the acetonitrile layer. sigmaaldrich.comyoutube.com

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then subjected to a cleanup step. This involves adding a combination of sorbents to remove specific types of interferences. phenomenex.com Common sorbents include:

Primary Secondary Amine (PSA): To remove organic acids, fatty acids, and some sugars.

C18: To remove non-polar interferences like fats.

Graphitized Carbon Black (GCB): To remove pigments and sterols.

The choice of sorbents depends on the nature of the sample matrix. For instance, for samples with high fat content, C18 would be a crucial component of the cleanup step. After the addition of the sorbents, the mixture is vortexed and centrifuged, and the final cleaned extract is collected for analysis, typically by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).

The table below outlines the general steps of the QuEChERS method applicable to the analysis of organophosphate pesticides like this compound in complex matrices.

| Step | Procedure | Purpose |

| 1. Homogenization | A representative portion of the sample is homogenized. For solid samples, this may involve grinding or blending. | To ensure a uniform sample from which a representative subsample can be taken. youtube.com |

| 2. Extraction | The homogenized sample is placed in a centrifuge tube, and acetonitrile is added. The tube is shaken vigorously. | To extract the pesticides from the sample matrix into the solvent. phenomenex.com |

| 3. Salting Out | A mixture of salts (e.g., MgSO₄, NaCl) is added to the tube, which is then shaken and centrifuged. | To induce phase separation and drive the pesticides into the acetonitrile layer. sigmaaldrich.comyoutube.com |

| 4. Cleanup (d-SPE) | An aliquot of the supernatant (acetonitrile layer) is transferred to a tube containing d-SPE sorbents (e.g., PSA, C18). The tube is shaken and centrifuged. | To remove interfering matrix components from the extract. phenomenex.com |

| 5. Final Extract | The cleaned supernatant is collected and may be ready for direct injection or may require solvent exchange or concentration prior to instrumental analysis. | To provide a clean and concentrated sample for accurate quantification. |

Quality Assurance in Analytical Chemistry

To ensure the reliability and validity of analytical data for this compound, a robust quality assurance (QA) program is essential. This encompasses the use of certified reference materials and participation in collaborative studies or proficiency testing schemes. scispace.comresearchgate.net

Reference Standards:

The use of certified reference materials (CRMs) is fundamental for the accurate calibration of analytical instruments and for the validation of analytical methods. scispace.com A CRM is a highly purified and well-characterized substance that can be used as a calibration standard. For the analysis of this compound, a certified reference standard is necessary to prepare calibration curves and to spike control samples for accuracy and precision assessments.

Several chemical suppliers provide this compound as a reference material. It is important for laboratories to source these standards from accredited suppliers to ensure their purity and traceability.

The table below lists some providers of this compound reference materials.

| Supplier | Product Information | CAS Number |

| LGC Standards | TRC - this compound | 3734-95-0 lgcstandards.com |

| CymitQuimica | TRC-C951460 this compound | 3734-95-0 cymitquimica.com |

Collaborative Studies and Proficiency Testing:

Collaborative studies, also known as inter-laboratory studies or proficiency testing (PT), are a critical component of external quality control. numberanalytics.comnih.govnhls.ac.za These studies allow a laboratory to assess its analytical performance by comparing its results for a common sample with those of other laboratories. numberanalytics.comnih.gov Participation in PT schemes provides an objective means of evaluating the accuracy and reliability of a laboratory's methods for a specific analyte or group of analytes.

While proficiency testing schemes specifically for this compound may not be consistently available, schemes for the broader class of organophosphate pesticides are regularly organized by various providers. lgcstandards.comumweltbundesamt.at Participation in such schemes can provide valuable insights into a laboratory's competence in analyzing this class of compounds.

The general process for participating in a proficiency testing scheme is as follows:

Enrollment: The laboratory enrolls in a relevant PT scheme offered by an accredited provider. nhls.ac.za

Sample Receipt: The laboratory receives a test sample with an unknown concentration of the analyte(s). nhls.ac.za

Analysis: The sample is analyzed using the laboratory's standard operating procedures.

Result Submission: The results are submitted to the PT provider by a specified deadline.

Performance Evaluation: The provider evaluates the laboratory's results against the assigned value, which is determined from a consensus of participating laboratories or by a reference laboratory. umweltbundesamt.at The performance is often expressed as a z-score. umweltbundesamt.at

Consistent and successful participation in proficiency testing provides confidence in the laboratory's analytical results for compounds like this compound.

Formulation Science for Enhanced Performance and Environmental Considerations

Development of Advanced Delivery Systems

Advanced delivery systems in agrochemistry are designed to improve the efficacy and environmental profile of pesticides. These systems can include microencapsulation, nanoformulations, and other carrier-based technologies. google.com Such approaches protect the active ingredient from premature degradation, facilitate its transport to the intended target, and regulate its release over time. While specific advanced delivery systems for Cyanthoate were not detailed in the provided search results, the general principles apply to enhancing pesticide performance. These systems can contribute to increased rainfastness and reduced leaching, thereby improving the environmental safety of the application. google.com

Strategies for Controlled Release (e.g., Biodegradable Carriers)

Controlled release formulations are engineered to deliver the active ingredient gradually over an extended period. patsnap.com, vicihealthsciences.com This sustained release helps maintain a consistent concentration at the target site, potentially leading to improved pest control with fewer applications. patsnap.com A key aspect of environmentally conscious controlled release is the use of biodegradable carriers. These materials naturally break down in the environment after they have served their purpose, minimizing the persistence of residues. cirs-group.com, googleapis.com

Mechanisms for controlled release include incorporating the active ingredient within a polymer matrix or encapsulating it within a rate-controlling membrane. vicihealthsciences.com, ascendiacdmo.com The rate of release can be influenced by factors such as diffusion through the matrix or membrane, the rate at which the carrier material erodes, or osmotic effects. vicihealthsciences.com, ascendiacdmo.com Biodegradable wax carriers, for instance, have been explored for releasing semiochemicals and pesticides, adhering to plant surfaces and gradually eroding. googleapis.com This technique, known as SPLAT (Specialized Pheromone & Lure Application Technology), utilizes a waxy biodegradable carrier that eventually biodegrades in the soil. googleapis.com

Polymer Applications in Formulation Chemistry (e.g., Polyacrylamide, Polyethylene (B3416737) Glycol, Polysaccharides)

Polymers are integral to agrochemical formulations, providing functionalities such as enhanced stability, modified viscosity, improved adhesion, and controlled release. justia.com, shobeirshimi.com

Polyacrylamide: Polyacrylamide is a water-soluble polymer utilized in various applications, including water treatment. epa.gov, nordic-labs.com In pesticide formulations, it can serve as a thickener or an additive in spray mixtures to boost activity. google.com, google.com It is also known for its use in preparing gels for scientific applications like electrophoresis. ecsci.co.kr, fishersci.se

Polyethylene Glycol (PEG): Polyethylene glycol is a versatile, water-soluble polymer available in different molecular weights. shreechem.in It is used in pharmaceutical formulations to enhance solubility, stability, and drug delivery. shreechem.in In the context of formulations, PEG can function as a solvent, excipient, surfactant, dispersing agent, wetting agent, and viscosity modifier. fishersci.be It can improve the aqueous solubility of poorly soluble compounds through the formation of solid dispersions. phexcom.com PEG has also been investigated for use in urethane (B1682113) hydrogels designed for controlled release. phexcom.com Combinations of different molecular weight PEGs can be used to create various formulation types, such as gels or creams. justia.com

Polysaccharides: Polysaccharides are natural polymers that can be employed in formulations as thickeners, gelling agents, and carriers. nih.gov, nih.gov, google.com Some polysaccharides exhibit biological activities, such as immunomodulation. sci-hub.se Examples include polysaccharide sulfates like carrageenan and fucoidan. ebi.ac.uk, jabonline.in While specific applications of polysaccharides directly with this compound were not found, their general properties make them valuable components in biodegradable delivery systems and as formulation aids in agrochemicals.

The incorporation of polymers such as polyacrylamide, polyethylene glycol, and polysaccharides into pesticide formulations is crucial for developing more effective and environmentally sound products. These polymers facilitate controlled release, enhance stability, and improve the targeted delivery of the active ingredient. justia.com, shobeirshimi.com

Mechanisms of Resistance Development in Target Organisms

Biochemical Basis of Resistance (e.g., Enzymatic Detoxification)

One of the most common ways insects withstand insecticides is by detoxifying them before they can reach their target site. This is primarily accomplished through the enhanced activity of specific enzyme families. nih.gov

Cytochrome P450 Monooxygenases (P450s): These enzymes are a major line of defense, breaking down a wide range of foreign compounds, including insecticides. pcbiochemres.com In the case of cyanthonate and related diamides, increased P450 activity is a key resistance mechanism. pcbiochemres.com For example, studies in Spodoptera frugiperda and Bemisia tabaci have shown that overexpression of specific P450 genes, such as CYP6AE43, CYP321A8, and CYP4G68, is linked to cyanthonate resistance. frontiersin.orgfrontiersin.org The use of synergists like piperonyl butoxide (PBO), which inhibits P450 activity, can often restore the susceptibility of resistant insect strains to the insecticide, confirming the role of these enzymes. pcbiochemres.comresearchgate.net Similarly, resistance to the pyrethroid lambda-cyhalothrin (B1674341) in various pests, including Ceratitis capitata and Spodoptera frugiperda, is also strongly associated with the overexpression of P450 genes like CYP6A51, CYP337B5, and CYP321B1. nih.govnih.gov

Glutathione (B108866) S-Transferases (GSTs): This enzyme family is also crucial in the detoxification process. GSTs work by conjugating glutathione to the insecticide molecules, rendering them more water-soluble and easier to excrete. acs.org In populations of Plutella xylostella resistant to cyanthonate, an over-expression of GSTs has been observed. researchgate.net Synergists like diethyl maleate (B1232345) (DEM), which inhibit GSTs, have been shown to increase the toxicity of cyanthonate in resistant strains. researchgate.net GSTs are also implicated in resistance to lambda-cyhalothrin, where they may contribute to resistance through sequestration of the insecticide. acs.org

Carboxylesterases (CarE): These enzymes can also contribute to insecticide resistance by hydrolyzing ester bonds found in some insecticides or by sequestering the chemical. pcbiochemres.com Increased CarE activity has been noted in pest populations resistant to both diamide (B1670390) and pyrethroid insecticides. nih.govpcbiochemres.comcabidigitallibrary.org

The table below summarizes key research findings on the enzymatic basis of resistance to cyanthonate and lambda-cyhalothrin.

| Insecticide | Pest Species | Key Enzyme Family | Research Finding | Citation |

| Cyanthonate (Cyantraniliprole) | Spodoptera frugiperda | P450s | Overexpression of CYP6AE43 and CYP321A8 linked to resistance. | frontiersin.org |

| Bemisia tabaci | P450s | Overexpression of CYP4G68 confers resistance. | frontiersin.org | |

| Plutella xylostella | GSTs | Increased GST activity observed in resistant strains. | researchgate.net | |

| Spodoptera littoralis | P450s, GSTs, CarE | Increased activity of all three enzyme families in a resistant strain, with P450s playing the primary role. | pcbiochemres.com | |

| Lambda-cyhalothrin | Spodoptera frugiperda | P450s | Overexpression of CYP337B5 and CYP321B1 contributes to resistance. | nih.gov |

| Ceratitis capitata | P450s | Overexpression of CYP6A51 is a major resistance mechanism. | nih.gov | |

| Cydia pomonella | GSTs | GSTs are involved in resistance via sequestration. | acs.org | |

| Culex quinquefasciatus | Esterases, GR | Increased esterase and glutathione reductase activity linked to resistance. | nih.gov |

Genetic and Molecular Characterization of Resistance

Underlying the biochemical changes are specific genetic alterations that confer resistance. These can range from single-point mutations in the target protein to changes in the regulation of detoxification genes.

Target-Site Mutations: A primary mechanism of resistance is the alteration of the insecticide's target site, which reduces the binding affinity of the chemical. Cyanthonate's mode of action involves the insect's ryanodine (B192298) receptor (RyR), a calcium channel critical for muscle function. nih.gov A specific mutation, I4790K, in the ryanodine receptor gene has been identified in highly resistant strains of Spodoptera frugiperda. nih.govnih.gov This single amino acid change significantly reduces the insecticide's effectiveness. Similarly, for pyrethroids like lambda-cyhalothrin, which target the voltage-gated sodium channel (VGSC), mutations in this channel (often referred to as kdr, or knockdown resistance, mutations) are a common cause of resistance. mdpi.comnih.gov For instance, mutations like F1534C and V1016I in the VGSC gene are correlated with lambda-cyhalothrin resistance in Aedes aegypti. mdpi.com

Gene Amplification and Overexpression: As mentioned in the biochemical section, the overexpression of detoxification genes is a critical resistance mechanism. This is often due to changes in regulatory regions of these genes or an increase in the number of copies of the gene (gene amplification). nih.gov Transcriptomic studies comparing resistant and susceptible insect strains have revealed the upregulation of numerous P450, GST, and CarE genes in resistant individuals. mdpi.comnih.govnih.gov For example, in Plutella xylostella resistant to chlorantraniliprole (B1668704) (a closely related diamide), the gene CYP6B6-like was found to be significantly overexpressed. nih.gov

Cuticular Resistance: A less common but important mechanism is the thickening or altered composition of the insect's cuticle, which serves as the primary barrier that insecticides must penetrate. mdpi.com Studies on Aedes aegypti with long-term exposure to lambda-cyhalothrin suggest that changes in the expression of proteins involved in cuticle formation contribute to resistance by slowing the insecticide's entry. mdpi.com

The inheritance of these resistance traits has also been studied. For instance, resistance to cyanthonate in Spodoptera frugiperda has been characterized as an autosomal, recessive, and monogenic trait. nih.gov In contrast, resistance to lambda-cyhalothrin in the same species is described as autosomal, incompletely dominant, and polygenic. nih.gov

Strategies for Mitigating Resistance Evolution

To preserve the efficacy of valuable insecticides like cyanthonate, a proactive approach to resistance management is essential. The goal is to minimize the selection pressure that drives the evolution of resistance.

Insecticide Rotation: One of the most critical strategies is the rotation of insecticides with different modes of action. fbn.compomais.com Continuous use of the same chemical class allows for the selection of resistant individuals. revistacultivar.com By alternating between different insecticide groups (e.g., diamides, pyrethroids, neonicotinoids), the selection pressure on any single resistance mechanism is reduced. croplife.org.au A "treatment window" approach is often recommended, where a specific mode of action is used for a defined period (e.g., the duration of one pest generation) before switching to a different one. croplife.org.au

Integrated Pest Management (IPM): IPM is a holistic approach that combines various pest control methods to reduce reliance on chemical insecticides. ufl.edu This includes:

Biological Control: Utilizing natural enemies (predators and parasitoids) of the pest. pomais.com

Cultural Practices: Employing techniques like sanitation and the use of resistant crop varieties. ufl.educornell.edu

Monitoring: Regularly scouting for pests to ensure that insecticides are only applied when populations reach an economic threshold. fbn.comcornell.edu

Use of Synergists: While not a long-term solution on their own, synergists that inhibit detoxification enzymes can be used in tank mixes to enhance the effectiveness of an insecticide against resistant populations. However, this is more of a tactical measure than a strategic one.

By implementing these strategies, the development of resistance can be delayed, extending the useful lifespan of important insecticides like cyanthonate. revistacultivar.comnih.gov

Computational Chemistry and Structure Activity Relationship Sar Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate the structural and molecular information of a compound library with their biological activities or other physicochemical properties. researchgate.net This approach, sometimes referred to as Quantitative Structure-Property Relationship (QSPR) when predicting properties other than biological activity, involves using molecular parameters that account for electronic, hydrophobic, steric, and topological effects. researchgate.net These parameters can be derived from experimental data or calculated using computational chemistry methods. researchgate.net

QSAR models aim to identify the key structural features that influence a compound's activity. By establishing mathematical relationships between molecular descriptors and observed activity, QSAR models can be used to predict the activity of new, untested compounds. researchgate.net While the provided search results mention QSAR studies in the context of other chemical classes like benzofuranene cyanide derivatives and pesticides in general nih.govscielo.org.bogoogleapis.comgoogleapis.comepa.gov, specific detailed QSAR studies focused solely on cyanthoate were not prominently found. However, the principles of QSAR are broadly applicable to understanding the SAR of various compounds, including organophosphate insecticides like this compound. herts.ac.ukudel.edu

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques provide a deeper understanding of the three-dimensional structure, dynamics, and interactions of molecules. These methods are crucial for exploring conformational landscapes, evaluating molecular properties, and simulating molecular behavior over time.

Density Functional Theory (DFT) Calculations for Molecular Orbital Properties

Density Functional Theory (DFT) is a quantum-chemical method used to calculate the electronic structure of molecules, including properties of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arxiv.orgics.ir These orbital energies are important descriptors in computational chemistry as they relate to a molecule's reactivity, ionization potential, and electron affinity. arxiv.org

DFT calculations can provide insights into the distribution of electron density and the energetic favorability of chemical reactions. For instance, studies on other chemical classes have utilized DFT to investigate adsorption processes and structure-activity relationships by examining parameters like electrophilicity index and atomic charges. arxiv.orgresearchgate.netchemrxiv.org While the search results mention DFT in the context of studying other pesticides and chemical systems arxiv.orgresearchgate.netchemrxiv.orgmdpi.comresearchgate.net, specific detailed DFT calculations performed on this compound for analyzing its molecular orbital properties were not explicitly found. However, DFT methods are fundamental tools in computational chemistry and could be applied to this compound to understand its electronic structure and potential reaction pathways.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. nih.gov By applying Newton's laws of motion, MD simulations track the positions and velocities of atoms, providing insights into molecular flexibility, conformational changes, and interactions with their environment. nih.gov

MD simulations are valuable for conformational analysis, allowing researchers to explore the various shapes and arrangements a molecule can adopt. mdpi.com This is particularly important for understanding how a molecule might interact with a biological target. nih.gov MD simulations have been applied to study the behavior of various molecules, including other types of chemical compounds and biomolecular systems. nih.govmdpi.comnih.govrsc.orgyoutube.com Although the search results discuss MD simulations in general and in the context of other compounds nih.govmdpi.comnih.govrsc.orgyoutube.com, specific MD simulations focused on the conformational analysis of this compound were not detailed in the provided snippets. However, MD simulations could be employed to study the dynamic behavior and preferred conformations of this compound in different environments.

In Silico Prediction of Compound Properties (e.g., ADMET)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery and development, and is also relevant for assessing the potential environmental fate and biological interactions of other chemicals like pesticides. plos.orgcomputabio.comscielo.brnih.gov These computational methods use models and algorithms to predict how a compound will behave in a biological system or the environment, reducing the need for extensive experimental testing. computabio.comnih.gov

In silico ADMET tools can predict various parameters, including oral bioavailability, blood-brain barrier penetration, metabolic pathways, and potential toxicity risks. plos.orgcomputabio.comscielo.brnih.govmdpi.com The accuracy of these predictions depends on the quality of the models and data used. nih.gov While the search results highlight the general application and importance of in silico ADMET prediction for various compounds plos.orgcomputabio.comscielo.brnih.govmdpi.com, specific in silico ADMET predictions reported for this compound were not found. However, given its use as a pesticide, applying these computational methods to this compound could provide valuable information regarding its potential environmental persistence, bioaccumulation, and interactions with non-target organisms.

Rational Design of Novel this compound Derivatives

Rational design involves using structural and computational information to design and synthesize new compounds with improved or desired properties. ijpsjournal.comnih.gov By understanding the structure-activity relationships and utilizing molecular modeling techniques, researchers can make informed decisions about structural modifications to enhance activity, selectivity, or other relevant characteristics. ijpsjournal.comnih.gov

In the context of this compound, rational design could involve modifying its chemical structure to potentially alter its potency, spectrum of activity, or environmental profile. This process would likely be guided by insights gained from QSAR studies, molecular modeling, and in silico property predictions. While the provided search results mention the rational design of other chemical derivatives rsc.orgijpsjournal.comnih.gov and the use of SAR to guide structural modifications nih.gov, specific examples of the rational design of novel this compound derivatives were not detailed. However, the principles of rational design, coupled with computational chemistry techniques, offer a pathway for exploring and developing new compounds based on the this compound scaffold.

Future Directions and Emerging Research Areas

Integration of Artificial Intelligence and Machine Learning in Chemical Compound Research

Artificial Intelligence (AI) and Machine Learning (ML) are increasingly being applied in chemical compound research to address the challenges posed by pesticides, including organophosphates like Cyanthoate. These technologies enable rapid data analysis and precise detection of pesticides in various environmental components. nih.gov ML models can be used to predict the toxicity of organic compounds by analyzing chemical properties and molecular structures to identify patterns related to toxicity levels. nih.govaip.org This can help in identifying potentially detrimental new compounds before widespread exposure occurs. nih.gov For instance, ML models, such as random forest models, have demonstrated effectiveness in predicting the potential restriction levels of organophosphorus pesticides based on their health risks and environmental transformation products. mdpi.com AI can also facilitate the understanding of complex patterns and accelerate the discovery of ideal conditions for scientific and environmental processes, such as predicting wastewater treatment efficacy using eco-materials for removing organophosphate-based pollutants. researchgate.net

Development of Sustainable and Environmentally Benign Chemical Alternatives

The development of sustainable and environmentally benign chemical alternatives is a major focus area, driven by the need to replace more toxic pesticides like organophosphates. sciencedaily.comresearchgate.net Research is exploring various alternatives, including biopesticides derived from natural materials such as plants, bacteria, and minerals. researchgate.net These alternatives are often considered safer for humans and non-target organisms and aim to control pests without disrupting ecological balance. researchgate.net Examples of alternative strategies include the use of pheromones to disrupt insect mating, biological control using natural enemies of pests, and the application of less-toxic, more insect-specific pesticides like pyrethroids and neonicotinoids, although these also have potential drawbacks. sciencedaily.com Cultural controls, such as improved field sanitation, targeted planting dates, and crop rotations, also play a role in reducing reliance on conventional pesticides. sciencedaily.com

Advanced Methodologies for Environmental Monitoring and Risk Assessment

Advanced methodologies for environmental monitoring and risk assessment are crucial for tracking the presence and potential impacts of chemical compounds like this compound. Monitoring methods for organophosphate pesticides in various environmental matrices, including water, soil, and air, are continuously being developed and refined. mdpi.comwa.govepa.gov Techniques such as gas chromatography-mass spectrometry (GC-MSD) are used to determine the concentrations of organophosphate pesticides in environmental samples. scilit.comoamjms.eu Risk assessment methodologies, such as the risk quotient (RQ) approach, are employed to evaluate the potential ecological risks posed by these compounds by comparing measured environmental concentrations with predicted no-effect concentrations. scilit.comoamjms.eumdpi.com Research also focuses on developing more efficient and sensitive monitoring tools, such as prototype liquid crystal monitors for detecting airborne organophosphate pesticide concentrations. rsc.org The environmental fate of pesticides, including degradation rates, sorption to soil particles, and potential for leaching and runoff, are key factors in environmental monitoring and risk assessment. researchgate.netgeoscienceworld.orgorgprints.orgmdpi.com

Data on the concentration of organophosphate pesticides in environmental samples from agricultural areas highlight the importance of such monitoring. For example, a study in Nigeria found that the sum of 14 organophosphate pesticide concentrations in soil ranged from 5.29 to 419 ng/g, and in vegetables from 0.69 to 130 ng/g. scilit.com Pirimiphos methyl and diazinon (B1670403) were among the dominant organophosphates detected. scilit.com

| Matrix | Analyte Group | Concentration Range (ng/g) | Dominant Analytes |

| Soil | Σ14 Organophosphates | 5.29 - 419 | Pirimiphos methyl, Diazinon |

| Vegetables | Σ14 Organophosphates | 0.69 - 130 | Diazinon, Pirimiphos methyl |

Note: Data derived from a study in Delta Central District, Nigeria. scilit.com

Interdisciplinary Research in Agrochemical Science and Environmental Chemistry

Addressing the complex challenges associated with chemical compounds like this compound necessitates interdisciplinary research spanning agrochemical science and environmental chemistry. This involves collaboration between chemists, biologists, environmental scientists, toxicologists, and data scientists. Interdisciplinary studies are crucial for developing integrated pest management strategies that minimize the reliance on conventional pesticides, understanding the environmental behavior and ecological impacts of agrochemicals, and developing effective remediation techniques for contaminated environments. researchgate.nettexilajournal.commdpi.comannualreviews.org Research in this area also includes exploring the use of microorganisms for the biodegradation of organophosphate compounds and investigating the potential for bioaccumulation and biomagnification of persistent chemicals in the environment. researchgate.netbiotechrep.irwikipedia.org The history of pesticide use and its environmental consequences underscores the need for continued interdisciplinary efforts to ensure sustainable agricultural practices and protect environmental and human health. toxoer.comnichino.co.jp

Q & A

Q. What computational tools are optimal for predicting this compound’s interactions with non-target enzymes?

- Methodology : Perform molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Use docking software (AutoDock Vina) to screen against off-target proteins (e.g., human esterases). Validate predictions with in vitro enzyme inhibition assays and co-crystallization studies .

Methodological Notes

- Data Contradiction Analysis : When conflicting data arise, employ triangulation by cross-referencing in silico, in vitro, and in vivo results. Use sensitivity analysis to assess the robustness of conclusions .

- Experimental Design : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management, ensuring transparency and reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.